Ethyl 4-(4-formylphenoxy)butanoate
Overview
Description
Ethyl 4-(4-formylphenoxy)butanoate is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Synthesis and Enzymatic Activity
- Asymmetric Synthesis : Ethyl 4-(4-formylphenoxy)butanoate is used as a building block in asymmetric synthesis, particularly for the synthesis of drugs targeting hypercholesterolemia. In a study, microbial reductases were explored for their activities towards related compounds, highlighting its significance in producing enantiomerically pure substances (Jung et al., 2010).
Pest Control Agents
- Insect Pest Control : Derivatives of this compound, such as juvenogens, have been investigated for their potential in insect pest control. These compounds are synthetically modified to produce various stereoisomers, indicating their application in environmental and agricultural sciences (Wimmer et al., 2007).
Organic Synthesis
- Organic Synthesis : This compound is used in the synthesis of complex organic molecules, such as Spir[4.4]ononane-1,6-dione, indicating its role in organic chemistry and pharmaceutical synthesis (Wang Jun, 2010).
- Catalysis and Annulation Reactions : It acts as a precursor in catalysis and annulation reactions for synthesizing functionalized compounds, illustrating its utility in developing new chemical entities with potential pharmacological activities (Zhu et al., 2003).
Biological and Pharmacological Research
- Biotransformation Studies : this compound undergoes biotransformation processes, as seen in studies involving cell suspension cultures of certain plants. This highlights its potential in biotechnological applications (Barrosaf et al., 1992).
- Synthesis of Fluorescent Compounds : Its derivatives have been synthesized for studying fluorescence properties, indicating its application in materials science and photophysics (Krzyżak et al., 2015).
Properties
IUPAC Name |
ethyl 4-(4-formylphenoxy)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-16-13(15)4-3-9-17-12-7-5-11(10-14)6-8-12/h5-8,10H,2-4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELMYVTXAHKHBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573559 | |
Record name | Ethyl 4-(4-formylphenoxy)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92991-64-5 | |
Record name | Ethyl 4-(4-formylphenoxy)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.